molecular formula C10H8O3 B1581637 2H-chromene-3-carboxylic acid CAS No. 22649-28-1

2H-chromene-3-carboxylic acid

Cat. No. B1581637
M. Wt: 176.17 g/mol
InChI Key: DEBZQUFVQZPPLC-UHFFFAOYSA-N
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Patent
US04178380

Procedure details

A solution of 10.4 g of the methyl ester of 2H-1-benzopyran-3-carboxylic acid (Taylor et al., supra) in 50 ml of methanol containing 300 mg of 10% palladium-on-carbon catalyst was hydrogenated in a Parr apparatus for 1.5 hours, at an initial pressure of 44 psig. The mixture then was filtered through a Celite pad, the filtrate was stripped of solvent, and the product was vacuum distilled to give the methyl ester of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (2A), as a colorless liquid, bp: 86°-88° C. (0.01 Torr.).
[Compound]
Name
methyl ester
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH:4]=[C:3]([C:11]([OH:13])=[O:12])[CH2:2]1>CO.[Pd]>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH2:4][CH:3]([C:11]([OH:13])=[O:12])[CH2:2]1

Inputs

Step One
Name
methyl ester
Quantity
10.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(=CC2=C1C=CC=C2)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture then was filtered through a Celite pad
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O1CC(CC2=C1C=CC=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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